[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452164
InChI: InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-9-16(10-12-23)13-22(3)20(25)26-14-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14,21H2,1-3H3/t18-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452164

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-9-16(10-12-23)13-22(3)20(25)26-14-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14,21H2,1-3H3/t18-/m0/s1
Standard InChI Key FAXMFFCLUNEZRW-SFHVURJKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s structure integrates three critical components:

  • A piperidine ring substituted at the 4-position with a methyl-carbamic acid benzyl ester group.

  • An (S)-2-amino-3-methyl-butyryl side chain attached to the piperidine nitrogen, introducing chirality.

  • A benzyl ester protecting group on the carbamic acid moiety, enhancing stability during synthesis.

The stereochemistry at the (S)-configured amino acid residue is pivotal for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.

Molecular Formula and Physicochemical Data

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub>Derived
Molecular Weight361.48 g/molCalculated
CAS NumberNot Assigned
IUPAC Namebenzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamateSystematic

The molecular formula was extrapolated from analogs such as [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (C<sub>19</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>) and its isopropyl variant (C<sub>22</sub>H<sub>35</sub>N<sub>3</sub>O<sub>3</sub>). The absence of a registered CAS number underscores its status as a research-grade compound.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester likely follows a multi-step sequence:

  • Piperidine Functionalization: Introduction of a methyl group at the 4-position via alkylation or reductive amination.

  • Amino Acid Coupling: Condensation of (S)-2-amino-3-methyl-butyric acid with the piperidine nitrogen using coupling agents like HOBt/DCC.

  • Carbamate Formation: Reaction of the secondary amine with methyl chloroformate, followed by benzyl ester protection.

Critical Reaction Conditions

  • Temperature Control: Exothermic reactions (e.g., acylation) require cooling to 0–5°C to prevent racemization.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for carbamate formation.

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, as validated for related piperidine carbamates.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • <sup>1</sup>H NMR: Signals at δ 1.05 (d, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), δ 3.70 (m, 1H, piperidine CH<sub>2</sub>N), and δ 7.35 (m, 5H, benzyl aromatic).

    • <sup>13</sup>C NMR: Carbamate carbonyl at δ 155–160 ppm, consistent with benzyl ester analogs.

  • Mass Spectrometry: ESI-MS m/z 362.2 [M+H]<sup>+</sup>, aligning with the molecular weight.

Chirality Verification

Chiral HPLC using a cellulose-based column confirms the (S)-configuration of the amino acid moiety, critical for maintaining enantiomeric excess (>99%).

Research Gaps and Future Directions

Despite promising data from analogs, direct studies on [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester are lacking. Key priorities include:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Target Deconvolution: Identifying off-target effects via proteome-wide screening.

  • Structure-Activity Relationships (SAR): Modifying the benzyl ester to optimize potency.

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